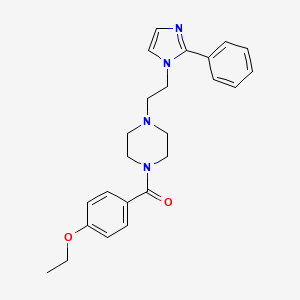

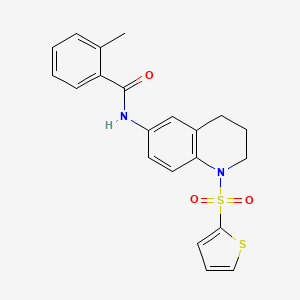

![molecular formula C19H18N2O2S B3009620 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 313366-44-8](/img/structure/B3009620.png)

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

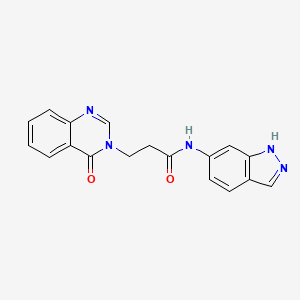

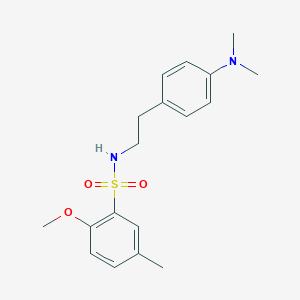

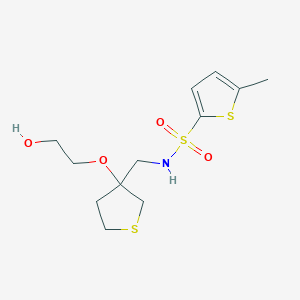

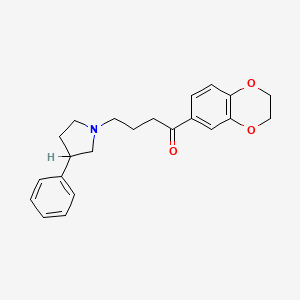

The synthesis of benzamide derivatives involves multiple steps, starting from basic precursors to the final product. For instance, paper describes the preparation of substituted pyrazole derivatives from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, which involves treating the compound with different hydrazines to yield various pyrazoline derivatives. Similarly, paper details the synthesis of a benzamide derivative by condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate. These methods highlight the versatility of benzamide chemistry and the potential routes that could be applied to synthesize the compound .

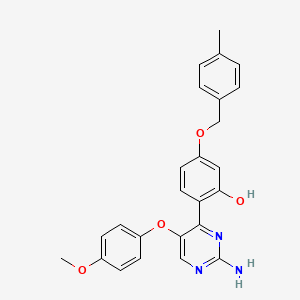

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods and, in some cases, X-ray crystallography. Paper reports the crystal structure of a benzamide derivative, providing detailed geometric bond lengths and angles obtained from density functional theory (DFT) calculations, which are compared with experimental X-ray diffraction values. This approach could be used to analyze the molecular structure of "N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide" to understand its conformation and electronic properties.

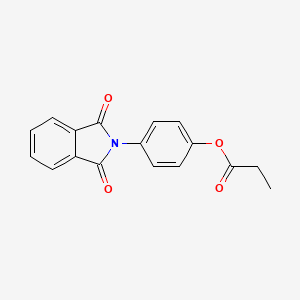

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and annulation, to form complex heterocyclic structures. Paper describes a [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one to produce 2-aryl quinazolin-4(3H)-one derivatives. This indicates that the compound of interest may also participate in similar catalytic reactions to form new heterocyclic systems.

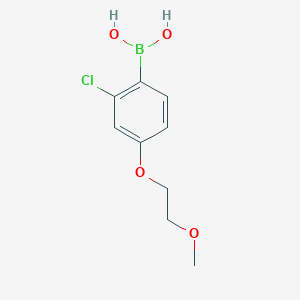

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refraction, polarizability, and antiemetic activity, are influenced by their molecular structure. Paper examines the molar refraction and polarizability of an antiemetic drug, which is a benzamide derivative, in various solutions. These properties are essential for understanding the interaction of the compound with light and its potential biological activities. Additionally, paper discusses the supramolecular aggregation of closely related benzamide derivatives, which can affect the compound's solubility and stability.

Applications De Recherche Scientifique

Antimicrobial Applications

A study by Desai et al. (2013) synthesized and screened various thiazole derivatives, including compounds similar to N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide, for antimicrobial activity. These compounds demonstrated significant antibacterial and antifungal effects, suggesting potential therapeutic use against microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticancer Research

Ravinaik et al. (2021) designed and synthesized a series of thiazole derivatives for anticancer evaluation. These compounds, related in structure to N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide, showed moderate to excellent anticancer activity in various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Structural Analysis and Molecular Interactions

Karabulut et al. (2014) conducted a study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound structurally similar to N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide. This research provided insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the behavior of such compounds (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Photodegradation Studies

A study by Wu et al. (2007) analyzed the photodegradation behavior of a pharmaceutical compound containing a thiazole ring, similar to N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide. This research is significant in understanding how these compounds degrade under light exposure, which is crucial for their stability and efficacy (Wu, Hong, & Vogt, 2007).

Angiotensin II Receptor Imaging

Research by Hamill et al. (1996) developed radiolabelled, nonpeptide angiotensin II antagonists with structures analogous to N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide. These compounds were used for angiotensin II, AT1 receptor imaging, indicating their potential in medical diagnostics (Hamill, Burns, Dannals, Mathews, Musachio, Ravert, & Naylor, 1996).

Orientations Futures

The future directions for “N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse biological activities of thiazoles, this compound could be a promising candidate for drug development .

Propriétés

IUPAC Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-3-13-7-9-14(10-8-13)17-12-24-19(20-17)21-18(22)15-5-4-6-16(11-15)23-2/h4-12H,3H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHPZNXDWSPWQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)

![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)